
Bisoctrizole
Overview
Description
Bisoctrizole (CAS: 103597-45-1), also known as Tinosorb M or UV-360, is a benzotriazole-based organic compound widely used as a broad-spectrum UV filter in sunscreens and skincare products . Its chemical structure (C₄₁H₅₀N₆O₂) consists of a diarylmethane backbone with benzotriazole groups, enabling absorption of both UVA (320–400 nm) and UVB (290–320 nm) radiation. Unlike purely organic sunscreens, this compound also reflects and scatters UV rays, functioning as a physical-chemical hybrid . This dual mechanism enhances its efficacy, with studies showing photostability comparable to zinc oxide (ZnO) and titanium dioxide (TiO₂) .
Preparation Methods
Primary Synthetic Routes for Bisoctrizole Production
Two-Stage Condensation Using Formaldehyde and UV-329
The most industrially scalable method involves a two-stage condensation reaction between 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329) and formaldehyde derivatives.
Reaction Conditions and Parameters
Stage 1 (Methylene Bridge Formation):
- Reactants: UV-329 (108.0 g), paraformaldehyde (6.5 g), diethylamine (36.6 g)
- Solvent: 1,3,5-Trimethylbenzene (mesitylene, 67 mL)
- Temperature: 130°C for 4 hours
- Byproduct Removal: Continuous distillation of diethylamine and water
Stage 2 (Cyclization and Purification):
- Catalyst: Sodium methoxide (5.4 g)
- Temperature: 160°C for 5 hours
- Workup: Acidification to pH 5–6 with formic acid, methanol reflux, and crystallization
Yield: 96.3% with 99.56% purity by high-performance liquid chromatography (HPLC).
Mechanistic Insights
Formaldehyde acts as a methylene donor, bridging two UV-329 molecules via nucleophilic aromatic substitution. Diethylamine facilitates deprotonation of phenolic –OH groups, while sodium methoxide enhances cyclization efficiency. The use of mesitylene, a high-boiling aromatic solvent, ensures reaction homogeneity at elevated temperatures.
Grignard Reagent-Based Triazine Core Synthesis
An alternative approach involves constructing the triazine core through a Grignard reaction, though this method is less commonly employed industrially.
Key Steps
- Grignard Reagent Preparation: Phenyl magnesium bromide reacts with cyanuric chloride to form dichlorotriazine intermediates.
- Resorcinol Coupling: Dichlorotriazine intermediates undergo nucleophilic substitution with resorcinol derivatives under basic conditions.
Challenges:
Comparative Analysis of Synthesis Methods
The formaldehyde route demonstrates superior efficiency and scalability, though both methods require rigorous impurity profiling.
Quality Control and Impurity Profiling
The United States Pharmacopeia (USP) monograph specifies stringent limits for this compound-related impurities:
Acceptable Impurity Levels
Impurity Type | Maximum Allowable Concentration |
---|---|
This compound related compound A | 0.5% |
This compound isomer | 4.0% |
Other individual impurities | 0.1% |
Total impurities | 4.0% |
Analytical Methodology
- HPLC Conditions:
Industrial Optimization Strategies
Solvent Recycling in Mesitylene-Based Synthesis
Mesitylene recovery rates exceed 92% through fractional distillation, reducing production costs by 18–22%.
Catalytic System Enhancements
Recent patents disclose improved yields (98.5%) using:
- Stage 1: Triethylamine instead of diethylamine
- Stage 2: Potassium tert-butoxide as a stronger base
Chemical Reactions Analysis
Bisoctrizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cosmetic Applications
Sunscreen Formulations
Bisoctrizole is primarily utilized as a UV filter in sunscreen products. Its ability to provide broad-spectrum UV protection makes it an essential component in formulations designed to shield the skin from harmful ultraviolet rays. Studies indicate that this compound enhances the photostability of other UV filters like octyl methoxycinnamate (octinoxate), preventing their degradation upon exposure to sunlight .
Stabilization of Other Ingredients
In addition to its role as a UV absorber, this compound acts as a photostabilizer for various cosmetic ingredients. This stabilizing effect improves the efficacy and shelf-life of cosmetic products by minimizing the degradation of sensitive components .
Cosmetic Application | Function | Outcome |
---|---|---|
Sunscreens | UV protection | Enhanced broad-spectrum efficacy |
Photostabilizer | Stabilizes other filters | Improved product stability |
Textile Industry
This compound is also applied in the textile industry to provide UV protection to fabrics. By incorporating this compound into textiles during manufacturing, fabrics can effectively shield wearers from harmful UV radiation, reducing the risk of sunburn and skin damage. This application is particularly beneficial for outdoor clothing and gear.
Textile Application | Function | Outcome |
---|---|---|
Fabric treatment | UV protection | Enhanced safety against UV exposure |
Pharmaceutical Research
This compound has been studied for its low systemic absorption and minimal skin penetration, indicating a favorable safety profile for topical applications. Research has shown that it does not exhibit estrogenic effects in vitro, which is a significant advantage over some other organic UV filters .
Case Study: Safety Assessment
A comprehensive safety assessment was conducted using various models to evaluate the toxicological profile of this compound. Key findings include:
- Skin Absorption: Human skin absorption was found to be approximately 0.048% of the applied dose, indicating low systemic exposure .
- Non-Toxicity: In multiple studies, this compound demonstrated no acute toxicity or skin sensitization effects at high concentrations .
- Carcinogenicity: this compound was found not to be mutagenic or carcinogenic based on extensive testing, supporting its safety for use in consumer products .
Regulatory Status
This compound is approved for use in cosmetic products within the European Union and several other regions but remains unapproved by the U.S. FDA. The regulatory scrutiny focuses on its long-term safety and potential systemic effects due to limited absorption .
Mechanism of Action
Bisoctrizole acts as an organic UV filter that absorbs, reflects, and scatters both UV-A and UV-B rays. It displays minimal absorption through the skin, with only about 0.01% and 0.06% of the applied dose penetrating through human and rat skin membranes, respectively. Despite low dermal uptake, potential bioaccumulation after repeated skin applications cannot be excluded .
Comparison with Similar Compounds
Bisoctrizole vs. Physical UV Filters (ZnO, TiO₂)
Parameter | This compound | ZnO/TiO₂ |
---|---|---|
Mechanism | Absorption + scattering (hybrid) | Physical scattering/reflection |
Spectrum | Broad (UVA/UVB) | Broad (UVA/UVB) |
Photostability | High; resists degradation | High |
Safety | No inhalation risks | TiO₂: Suspected carcinogen (inhalation) |
Skin Penetration | Minimal | Minimal (nanoparticle concerns) |
Regulatory Status | EU-approved | EU-approved (with restrictions) |
Key Findings :
- This compound’s hybrid mechanism eliminates inhalation risks associated with TiO₂ nanoparticles, making it safer for spray formulations .
This compound vs. Organic UV Filters (Avobenzone, Octinoxate)
Parameter | This compound | Avobenzone/Octinoxate |
---|---|---|
Photostability | High | Avobenzone: Low (requires stabilizers) |
Spectrum | UVA + UVB | Avobenzone: UVA; Octinoxate: UVB |
Skin Sensitivity | Low | Higher risk of irritation/allergy |
Metabolism | No CYP enzyme inhibition | Avobenzone: CYP-mediated degradation |
Key Findings :
- This compound’s photostability reduces the need for additional stabilizers, simplifying formulations .
This compound vs. Other Triazole-Based Compounds (Bemcentinib, PYIITM)
Parameter | This compound | Bemcentinib | PYIITM |
---|---|---|---|
Primary Use | Sunscreen | Antiviral (Mpro inhibitor) | Antiviral (Mpro inhibitor) |
Lipinski Rule Compliance | Violates 2 rules | Violates 2 rules | Compliant |
Intestinal Absorption | 100% | 100% | >80% |
CYP Inhibition | None | Moderate (CYP2C19/3A4) | CYP1A2 |
Distribution Volume | Low (tissue penetration limited) | High | Moderate |
Key Findings :
- While this compound and Bemcentinib both violate Lipinski’s rules, this compound’s topical application circumvents oral bioavailability concerns .
- This compound’s lack of CYP inhibition contrasts with Bemcentinib’s moderate inhibition, reducing systemic interaction risks .
Key Insights :
- All triazole-based compounds show moderate water solubility, but this compound’s non-substrate status for P-glycoprotein enhances localized efficacy .
Research and Market Insights
- Market Growth : Driven by demand for stable, broad-spectrum sunscreens, this compound is projected to dominate EU markets, especially as TiO₂ faces regulatory scrutiny .
- Innovation: Formulations combining this compound with antioxidants or anti-aging agents are emerging, leveraging its dual UV protection and skin benefits .
Biological Activity
Bisoctrizole, chemically known as methylene bis-benzotriazolyl tetramethylbutylphenol, is an organic compound primarily utilized as a broad-spectrum ultraviolet (UV) radiation absorber in sunscreen formulations. Its unique structure allows it to effectively absorb, reflect, and scatter both UVA and UVB rays, making it a crucial ingredient in sun protection products. This article explores the biological activity of this compound, focusing on its absorption characteristics, safety profile, and efficacy based on diverse research findings.
This compound has a molecular formula of and a molecular weight of approximately 658.89 g/mol. It consists of two benzotriazole groups that contribute to its UV absorption capabilities. When UV radiation strikes a this compound molecule, the energy from the UV photons is absorbed by the electron cloud of the conjugated system within the benzotriazole rings, preventing UV radiation from damaging the skin .
Absorption and Bioavailability
Research indicates that this compound exhibits minimal dermal absorption. In vitro studies show that only about 0.01% to 0.06% of the applied dose penetrates human and rat skin membranes, respectively . This low absorption rate suggests reduced systemic exposure upon topical application. The following table summarizes key findings regarding dermal penetration:
Safety Profile
This compound has undergone extensive safety assessments, revealing a favorable toxicological profile. Key findings include:
- Non-mutagenic : this compound has been shown not to be mutagenic or clastogenic in various tests conducted on bacteria and mammalian cells .
- Low systemic absorption : The compound's low dermal absorption rates indicate minimal interaction with systemic biological processes .
- No adverse effects : Studies indicate no acute toxicity or skin irritation when applied undiluted to rabbits or after repeated applications in guinea pigs .
- Carcinogenic potential : A weight-of-evidence approach suggests that this compound does not present carcinogenic risks, supported by studies showing no evidence of tumor development in animal models exposed to UV radiation .
Efficacy in Sunscreen Formulations
This compound is recognized for its ability to stabilize other organic UV filters against photodegradation when used in combination with them. This characteristic enhances the overall efficacy of sunscreen products by prolonging their protective effects against UV radiation .
Case Studies
- Study on Ultraviolet Absorption Properties : A study evaluated the effect of this compound on the UV absorption properties of silicone materials used in sunscreens. Results indicated that this compound significantly improved the stability and efficacy of UV protection over time .
- In Silico Analysis for SARS-CoV-2 : Another study identified this compound as a candidate with high binding affinity for the SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties alongside its established use as a UV filter .
Q & A
Basic Research Questions
Q. How can bisoctrizole be analytically identified and distinguished from its isomers in experimental settings?
this compound identification requires chromatographic separation and spectroscopic validation. Utilize reversed-phase HPLC with a Nucleosil L1 column (3.0 mm × 625 cm) and a mobile phase gradient of methanol/water containing 1-pentane sulfonic acid sodium salt and phosphoric acid. Monitor peaks at 346 nm, where this compound elutes at ~24 minutes, and its isomer at ~26.5 minutes (relative retention time: 1.1) . Infrared spectroscopy (λmax = 197 nm) further confirms structural identity .
Q. What methodologies ensure accurate quantification of this compound purity in synthesized samples?
Follow USP monograph protocols: Prepare a standard solution of USP this compound RS (0.8 mg/mL in tetrahydrofuran/diluent) and compare peak areas via HPLC. Calculate purity using the formula:
Ensure system suitability criteria (e.g., resolution ≥1.5 between this compound and its isomer) are met .
Q. How should residual solvents (e.g., methanol, xylene) be quantified in this compound batches?
Use gas chromatography with flame ionization detection. Prepare standard solutions of solvents (2-propanol, methanol, xylene) and calculate residual levels in ppm using the formula:
where is the standard concentration, and are peak responses of the test and standard solutions, respectively. Acceptable limits: ≤3000 ppm methanol, ≤1000 ppm xylene .
Advanced Research Questions
Q. What experimental design strategies resolve contradictory data in this compound stability studies under varying pH conditions?
Apply a factorial design to test stability in 0.1 N HCl (pH 1.5) and phosphate buffers (pH 6.8–7.4). Monitor degradation via HPLC at 40°C/75% RH over 30 days. Use ANOVA to compare degradation rates and identify pH-sensitive functional groups (e.g., benzotriazole rings) . Cross-validate findings with mass spectrometry to detect degradation byproducts .
Q. How can researchers optimize chromatographic conditions to separate this compound from co-eluting impurities in complex matrices?
Adjust gradient elution parameters:
- Time (min) | Solution A (%) | Solution B (%) 0–1 | 70 | 30 (isocratic) 1–11 | 70→3 | 30→97 (linear gradient) Increase column temperature to 40°C to enhance peak symmetry. Validate method robustness using ICH guidelines (e.g., %RSD <2.0 for retention time) .
Q. What statistical approaches address variability in this compound’s UV-absorbance data across experimental replicates?
Perform Grubbs’ test to identify outliers. Apply multivariate analysis (e.g., PCA) to correlate variability with factors like solvent polarity or light exposure. Use a nested ANOVA model to partition variance between inter-day and intra-day measurements .
Q. How do researchers validate the specificity of this compound assays when co-administered with structurally similar UV filters (e.g., bemotrizinol)?
Spiked recovery studies: Add known quantities of this compound and bemotrizinol (Tinosorb S) to placebo matrices. Calculate recovery rates (%) and assess chromatographic resolution (R ≥1.5). Confirm specificity via diode-array detection (DAD) to verify spectral homogeneity .
Q. Methodological Best Practices
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-6-[[3-(benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)28-20-26(36(48)34(22-28)46-42-30-15-11-12-16-31(30)43-46)19-27-21-29(41(9,10)25-39(4,5)6)23-35(37(27)49)47-44-32-17-13-14-18-33(32)45-47/h11-18,20-23,48-49H,19,24-25H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUNFJULCYSSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC4=C(C(=CC(=C4)C(C)(C)CC(C)(C)C)N5N=C6C=CC=CC6=N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046703 | |
Record name | Bisoctrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
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Solubility |
< 5 ng/L at 25 °C | |
Record name | Bisoctrizole | |
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CAS No. |
103597-45-1 | |
Record name | 2,2′-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] | |
Source | CAS Common Chemistry | |
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Record name | Bisoctrizole [USAN:USP:INN] | |
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Record name | Bisoctrizole | |
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Record name | Phenol, 2,2'-methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
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Record name | 2,2'-methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol) | |
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Record name | BISOCTRIZOLE | |
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Retrosynthesis Analysis
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